ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Overview
Description
Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that features a benzothiadiazole moiety, a sulfonamide group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiadiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Propanoate Ester: The final step involves the coupling of the sulfonamide intermediate with ethyl 3-(4-methylphenyl)propanoate under conditions that facilitate ester formation, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The benzothiadiazole and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes involving sulfonamides or benzothiadiazoles.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE exerts its effects depends on its specific application. In a biological context, the sulfonamide group could interact with enzymes or receptors, potentially inhibiting their activity. The benzothiadiazole moiety might participate in electron transfer processes, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-5-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]sulfonyl}-1-benzofuran-2-carboxylate: This compound shares the benzothiadiazole and sulfonamide groups but differs in the ester moiety.
Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-phenylpropanoate: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 3-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]-3-(4-methylphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-26-17(23)11-16(14-8-5-12(2)6-9-14)22-28(24,25)19-13(3)7-10-15-18(19)21-27-20-15/h5-10,16,22H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKFTTHGEAWQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC3=NSN=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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